2-(1-Methylcyclopropyl)glycine, (R)-
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Overview
Description
2-(1-Methylcyclopropyl)glycine, ®- is a chiral amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol This compound is notable for its unique structure, which includes a cyclopropyl group attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)glycine, ®- typically involves the cyclopropanation of glycine derivatives. One common method is the reaction of glycine with 1-methylcyclopropyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(1-Methylcyclopropyl)glycine, ®- may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of biocatalysts or enzymatic methods may also be explored to achieve higher selectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)glycine, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Oxo derivatives of 2-(1-Methylcyclopropyl)glycine.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)glycine, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylcyclopropyl)glycine, (S)-: The enantiomer of the ®-form, with different stereochemistry.
2-(1-Methylcyclopropyl)glycine hydrochloride: A salt form of the compound with different solubility properties.
Uniqueness
2-(1-Methylcyclopropyl)glycine, ®- is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the cyclopropyl group also distinguishes it from other glycine derivatives, providing unique chemical and physical properties .
Properties
CAS No. |
959658-82-3 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1-methylcyclopropyl)acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
BCTQUNGXIVZUSB-BYPYZUCNSA-N |
Isomeric SMILES |
CC1(CC1)[C@H](C(=O)O)N |
Canonical SMILES |
CC1(CC1)C(C(=O)O)N |
Origin of Product |
United States |
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